(S)-Azepan-3-ol hydrochloride
CAS No.:
Cat. No.: VC13535348
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14ClNO |
|---|---|
| Molecular Weight | 151.63 g/mol |
| IUPAC Name | (3S)-azepan-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c8-6-3-1-2-4-7-5-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 |
| Standard InChI Key | UDCSEKAGGOQECK-RGMNGODLSA-N |
| Isomeric SMILES | C1CCNC[C@H](C1)O.Cl |
| SMILES | C1CCNCC(C1)O.Cl |
| Canonical SMILES | C1CCNCC(C1)O.Cl |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
(S)-Azepan-3-ol hydrochloride consists of a seven-membered azepane ring with a hydroxyl group at position 3 and a protonated amine forming a hydrochloride salt (Fig. 1). Key structural features include:
| Property | Value |
|---|---|
| Molecular formula | C₆H₁₄ClNO |
| SMILES (S-enantiomer) | C1CC@HCNCC1.Cl |
| InChIKey (Racemic) | SWIMYOUDBYVEIN-UHFFFAOYSA-N |
| Predicted CCS ([M+H]⁺) | 120.8 Ų |
The stereocenter at position 3 dictates the (S) configuration, which influences molecular interactions in chiral environments.
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) are absent in available sources, computational predictions based on analogous azepane derivatives suggest:
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¹H NMR: Distinct resonances for the hydroxyl proton (~1.5–2.5 ppm) and methylene groups adjacent to nitrogen (~2.8–3.5 ppm).
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IR: Stretching vibrations for O-H (~3200–3600 cm⁻¹) and N-H (~2500–3000 cm⁻¹) bonds.
Synthetic Strategies
Reduction of Azepan-3-one
The racemic precursor, azepan-3-one, is reduced to azepan-3-ol using agents like NaBH₄ or LiAlH₄. Asymmetric synthesis of the (S)-enantiomer may employ chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents or enzymatic resolution.
Example Protocol:
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Reduction: Azepan-3-one + NaBH₄ → Racemic azepan-3-ol.
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Chiral Resolution: Use of chiral column chromatography or enzymatic kinetic resolution to isolate (S)-azepan-3-ol.
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Salt Formation: Treatment with HCl gas in anhydrous ether yields the hydrochloride salt .
Industrial Considerations
Scalable methods include catalytic hydrogenation of azepan-3-one using Pd/C or PtO₂, followed by HCl acidification. Optical purity is maintained via enantioselective catalysts or crystallization with chiral counterions.
Physicochemical Properties
Collision Cross-Section Data
Ion mobility spectrometry predictions for adducts (Table 1) aid in mass spectrometry-based identification:
Solubility and Stability
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Solubility: High water solubility due to ionic hydrochloride form.
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Stability: Hygroscopic; storage under inert atmosphere recommended.
Applications in Pharmaceutical Chemistry
Chiral Building Block
(S)-Azepan-3-ol hydrochloride serves as a precursor for bioactive molecules, including:
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Serotonin Receptor Antagonists: Analogous to azasetron (Y-25130), a 5-HT₃ antagonist synthesized via similar intermediates .
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Antimicrobial Agents: Azepane derivatives exhibit activity against resistant pathogens (e.g., MRSA) through membrane disruption .
Stereochemical Impact
The (S) configuration enhances binding affinity to chiral targets (e.g., enzymes, GPCRs), as seen in comparative studies of enantiomeric pairs.
Biological Activity and Mechanisms
Central Nervous System (CNS) Targets
The azepane moiety is prevalent in neuromodulators due to its ability to cross the blood-brain barrier. Computational docking studies propose interactions with GABAₐ or NMDA receptors.
Challenges and Future Directions
Synthesis Optimization
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Enantioselective Catalysis: Development of cost-effective chiral catalysts for large-scale (S)-enantiomer production.
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Green Chemistry: Solvent-free or aqueous-phase reactions to reduce environmental impact.
Biological Profiling
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In Vitro Screens: Evaluation against kinase targets, ion channels, and microbial panels.
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In Vivo Pharmacokinetics: Absorption, distribution, and toxicity studies in model organisms.
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